molecular formula C11H12N2O B6603498 3-(cyanomethyl)-N,N-dimethylbenzamide CAS No. 120352-91-2

3-(cyanomethyl)-N,N-dimethylbenzamide

Cat. No.: B6603498
CAS No.: 120352-91-2
M. Wt: 188.23 g/mol
InChI Key: OGZHHNQWMSOMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyanomethyl)-N,N-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a cyanomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyanomethyl)-N,N-dimethylbenzamide typically involves the reaction of benzamide derivatives with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base to facilitate the substitution reaction. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-(cyanomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

3-(cyanomethyl)-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyanomethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The N,N-dimethyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyanomethyl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzamide core with cyanomethyl and N,N-dimethyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

3-(cyanomethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZHHNQWMSOMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285862
Record name 3-(Cyanomethyl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120352-91-2
Record name 3-(Cyanomethyl)-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120352-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyanomethyl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.